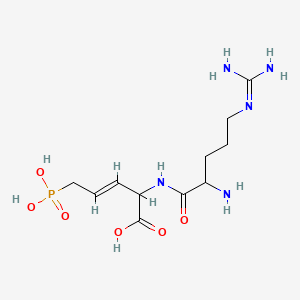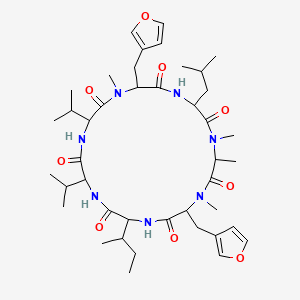
Ro 25-6981 hydrochloride
Overview
Description
Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent NR2B subunit-specific NMDA receptor antagonist . It has been used as an NR2B antagonist for microinjecting rats to study the contribution of NR2B- and NR2A-containing N-methyl-D-aspartate receptors (NMDARs) to the formation of trace and contextual memory in the prefrontal cortex .
Molecular Structure Analysis
The molecular formula of Ro 25-6981 hydrochloride is C22H30ClNO2 . The molecular weight is 375.93 .Chemical Reactions Analysis
Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent NR2B subunit-specific NMDA receptor antagonist . It shows anticonvulsant and anti-parkinsonian activity .Physical And Chemical Properties Analysis
Ro 25-6981 hydrochloride has a molecular weight of 375.93 and its molecular formula is C22H30ClNO2 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Neuroscience: Study of Memory Formation
Ro 25-6981 hydrochloride has been used as an NR2B antagonist for microinjecting rats to study the contribution of NR2B- and NR2A-containing N -methyl-D-aspartate receptors (NMDARs) to the formation of trace and contextual memory in the prefrontal cortex (PL) . The compound was administered to rats, and their memory formation was subsequently assessed. The results showed that Ro 25-6981 hydrochloride could potentially enhance memory formation .
Neuroscience: Study of Pain Management
Ro 25-6981 hydrochloride has been shown to have neuroprotectant effects and to reduce inflammatory and neuropathic pain in rodent models . In one study, the compound was administered intrathecally, and it increased paw withdrawal latency in a thermal pain assessment test . Repeated treatment with Ro 25-6981 markedly attenuated thermal hypersensitivity .
Neuroscience: Study of Long-Term Potentiation (LTP)
Ro 25-6981 hydrochloride has been used to study the induction of long-term potentiation (LTP) in the hippocampus . In one study, the compound was used to block the deleterious effects upon memory consolidation and LTP generation in the hippocampus . The results showed that Ro 25-6981 could potentially enhance LTP .
Neuroscience: Study of Hypoxic-Ischemic Injury
Ro 25-6981 hydrochloride has been used as an NR2B antagonist to study the effect of the protein expression of hypoxic-ischemic injury NMDAR subunits 2A and 2B in the SVZ of neonatal rats . The compound was administered to rats, and the protein expression of hypoxic-ischemic injury NMDAR subunits was subsequently assessed. The results showed that Ro 25-6981 hydrochloride could potentially mitigate hypoxic-ischemic injury .
Neuroscience: Study of Cognitive Deficits
Ro 25-6981 hydrochloride has been used to study cognitive deficits in ischemia/reperfusion rats . The compound was administered to rats, and their cognitive performance was subsequently assessed. The results showed that Ro 25-6981 hydrochloride could potentially improve cognitive performance in ischemia/reperfusion rats .
Neuroscience: Study of Neurogenesis
Ro 25-6981 hydrochloride has been used to study neurogenesis in the anterior cingulate cortex . The compound was administered to rats, and their neurogenesis was subsequently assessed. The results showed that Ro 25-6981 hydrochloride could potentially enhance neurogenesis .
Anticonvulsant Activity
Ro 25-6981 hydrochloride has been shown to have anticonvulsant activity . In one study, the compound was administered intraperitoneally to rats at doses of 0.39-12.5 mg/kg. The results showed that Ro 25-6981 induced contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats without stimulating locomotion in normal rats .
Anti-Parkinsonian Activity
Ro 25-6981 hydrochloride has been used in the research of Parkinson’s disease (PD) . The compound shows anti-parkinsonian activity. In a study, it was found that Ro 25-6981 could potentially be used for the treatment of PD .
Analgesic Effects
Ro 25-6981 hydrochloride has been used to study its analgesic effects . In one study, the compound was administered intrathecally at a dose of 800 µg. It showed significant analgesic effects on incision pain in rats and effectively attenuated postoperative hyperalgesia induced by remifentanil .
Anticonvulsant Activity
Ro 25-6981 hydrochloride has been shown to have anticonvulsant activity . In one study, the compound was administered intraperitoneally to rats at doses of 0.39-12.5 mg/kg. The results showed that Ro 25-6981 induced contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats without stimulating locomotion in normal rats .
Anti-Parkinsonian Activity
Ro 25-6981 hydrochloride has been used in the research of Parkinson’s disease (PD) . The compound shows anti-parkinsonian activity. In a study, it was found that Ro 25-6981 could potentially be used for the treatment of PD .
Analgesic Effects
Ro 25-6981 hydrochloride has been used to study its analgesic effects . In one study, the compound was administered intrathecally at a dose of 800 µg. It showed significant analgesic effects on incision pain in rats and effectively attenuated postoperative hyperalgesia induced by remifentanil .
Future Directions
Ro 25-6981 hydrochloride shows potential for research in Parkinson’s disease (PD) . It has been used in various studies, including those investigating its effects on contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats, its age- and activation-dependent anticonvulsant action at early postnatal development in rats, and its analgesic effects on incision pain in rats .
properties
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZWXWTQQOMSH-OTCZLQCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017559 | |
| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 25-6981 hydrochloride | |
CAS RN |
919289-58-0 | |
| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro 25-6981 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate](/img/structure/B1680594.png)











![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)